molecular formula C17H17NO4 B2654401 2-(3-(4-Methoxyphenyl)propanamido)benzoic acid CAS No. 692281-53-1

2-(3-(4-Methoxyphenyl)propanamido)benzoic acid

Cat. No.: B2654401
CAS No.: 692281-53-1
M. Wt: 299.326
InChI Key: YAGIVYNOUNSJPB-UHFFFAOYSA-N
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Description

2-(3-(4-Methoxyphenyl)propanamido)benzoic acid (CAS Number 692281-53-1) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C17H17NO4 and a molecular weight of 299.32 g/mol, this substance is characterized by its benzoic acid core linked to a 3-(4-methoxyphenyl)propanamido group . The presence of both the carboxylic acid and amide functional groups within its structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. This compound is particularly useful for exploring structure-activity relationships and developing novel pharmacologically active molecules. It is strictly for research use and is not intended for diagnostic or therapeutic applications. The compound is associated with specific safety precautions; hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers are advised to consult the safety datasheet and adhere to all recommended handling procedures. Please note that this product is currently out of stock. You may provide your contact information to be notified when it becomes available .

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)propanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-22-13-9-6-12(7-10-13)8-11-16(19)18-15-5-3-2-4-14(15)17(20)21/h2-7,9-10H,8,11H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGIVYNOUNSJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692281-53-1
Record name 2-[3-(4-methoxyphenyl)propanamido]benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Methoxyphenyl)propanamido)benzoic acid typically involves a multi-step process. One common method starts with the esterification of p-hydroxyphenylpropionic acid, followed by amidation to introduce the amido group . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods utilize large-scale reactors and continuous flow processes to achieve efficient production. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Methoxyphenyl)propanamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted benzoic acids .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anti-inflammatory Activity : Research indicates that 2-(3-(4-Methoxyphenyl)propanamido)benzoic acid exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce mast cell degranulation, making it a candidate for treating inflammatory conditions such as arthritis and asthma.
  • Anticancer Potential : Studies have demonstrated that this compound can inhibit cancer cell proliferation by targeting specific signaling pathways such as NF-κB and MAPK. For instance, in breast cancer models, it effectively reduced MMP-9 expression, which is associated with tumor invasion and metastasis.

2. Dermatological Applications

  • Skin Therapy : The compound has shown promise in dermatological applications, particularly in treating skin aging and inflammatory skin diseases like eczema and psoriasis. Its ability to inhibit reactive oxygen species (ROS) production contributes to its efficacy in preventing UV-induced skin damage.
  • Wound Healing : Preliminary studies suggest that this compound promotes collagen synthesis and cell proliferation, enhancing wound healing processes.

Data Table: Summary of Applications

Application AreaSpecific Use CasesMechanism of Action
Medicinal ChemistryAnti-inflammatory treatmentsInhibition of cytokine production
Cancer therapySuppression of MMP-9 expression
DermatologyTreatment of eczema and psoriasisReduction of inflammation
Anti-aging skincareInhibition of ROS production
Wound healingPromotion of collagen synthesis

Case Studies

Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models, this compound was administered to assess its anti-inflammatory effects. Results indicated a significant reduction in paw edema compared to control groups, highlighting its potential for therapeutic use in inflammatory diseases.

Case Study 2: Cancer Cell Inhibition
A study focusing on MCF-7 breast cancer cells treated with this compound demonstrated a marked decrease in cell invasion capabilities when exposed to tumor promoters. The mechanism was traced back to the inhibition of the MAPK signaling pathway, suggesting a targeted approach for cancer treatment.

Mechanism of Action

The mechanism of action of 2-(3-(4-Methoxyphenyl)propanamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of inflammation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in the phenyl substituent, backbone structure, and functional groups. Key differences in physicochemical properties and biological activities are summarized below.

Substituent Variations on the Phenyl Ring

2-(3-(4-Hydroxyphenyl)propanamido)benzoic Acid
  • Structure : Replaces -OCH₃ with -OH at the para position.
  • Properties : Increased polarity due to the hydroxyl group, enhancing hydrogen-bonding capacity.
  • Bioactivity: Known as dihydroavenanthramide D, it exhibits anti-inflammatory and skin-soothing effects, widely used in cosmetics .
  • Key Difference : The hydroxyl group may undergo metabolic conjugation (e.g., glucuronidation), reducing bioavailability compared to the methoxy analog.
2-(3-(3,4-Dimethoxyphenyl)propanamido)benzoic Acid
  • Structure : Contains two methoxy groups (-OCH₃) at positions 3 and 4 of the phenyl ring.
  • Properties : Enhanced electron-donating effects and lipophilicity.
  • Bioactivity : Identified as a reference NLRP3 inflammasome inhibitor, suggesting methoxy groups enhance target binding .
  • Key Difference : The dimethoxy substitution may improve receptor affinity but reduce solubility in aqueous media.

Backbone and Functional Group Modifications

3-(2-(4-Methoxyphenyl)acetamido)propanoic Acid
  • Structure: Propanoic acid backbone with an acetamido-linked 4-methoxyphenyl group.
  • Properties : Reduced aromaticity compared to benzoic acid analogs, altering pharmacokinetics.
Methyl 2-[3-(5-Phenylfuran-2-yl)propanamido]benzoate
  • Structure : Benzoic acid methyl ester with a furan-substituted propanamido group.
  • Properties : Esterification improves membrane permeability but requires hydrolysis for activation.
  • Bioactivity : Furan rings may confer selectivity toward oxidative stress pathways, as seen in related antioxidants .

Halogenated and Complex Derivatives

4-Chloro-2-(2-((4-Chloro-2-methylphenoxy)propanamido)benzoic Acid (CBA-d1)
  • Structure: Chlorine and methylphenoxy substituents on the propanamido chain.
  • Properties : Increased hydrophobicity and steric bulk.
  • Bioactivity : Demonstrated activity as a TRPM4 channel inhibitor, highlighting the role of halogen atoms in target specificity .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituent(s) Acid Type Key Bioactivity References
2-(3-(4-Methoxyphenyl)propanamido)benzoic acid C₁₇H₁₇NO₅ 4-OCH₃ Benzoic acid NLRP3 inhibition (predicted)
2-(3-(4-Hydroxyphenyl)propanamido)benzoic acid C₁₆H₁₅NO₄ 4-OH Benzoic acid Anti-inflammatory, dermatological
2-(3-(3,4-Dimethoxyphenyl)propanamido)benzoic acid C₁₈H₁₉NO₆ 3,4-OCH₃ Benzoic acid NLRP3 inhibition (reference)
3-(2-(4-Methoxyphenyl)acetamido)propanoic acid C₁₃H₁₅NO₄ 4-OCH₃ Propanoic acid Underexplored
CBA-d1 C₁₇H₁₄Cl₂NO₄ 4-Cl, 2-CH₃ Benzoic acid TRPM4 channel inhibition

Research Findings and Mechanistic Insights

  • Solubility vs. Bioavailability : Hydroxyl analogs (e.g., dihydroavenanthramide D) exhibit higher aqueous solubility but lower metabolic stability compared to methoxy derivatives .
  • Target Selectivity : The 3,4-dimethoxy analog’s NLRP3 inhibition suggests that substituent positioning critically influences inflammasome binding .

Biological Activity

2-(3-(4-Methoxyphenyl)propanamido)benzoic acid, a compound derived from the structural modifications of benzoic acid and methoxyphenyl groups, has garnered interest due to its potential biological activities. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C16H19NO3
  • Molecular Weight : 273.33 g/mol

This compound features a propanamido linkage and a methoxy group on the phenyl ring, which are significant for its biological interactions.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit notable anticancer properties. A study evaluated various derivatives against multiple cancer cell lines, revealing that methoxyphenyl derivatives demonstrated significant cytotoxicity.

  • Case Study Findings :
    • Cell Lines Tested : SH-SY5Y (neuroblastoma), MDA-MB-231 (breast cancer), and PANC-1 (pancreatic cancer).
    • IC50 Values :
      • Compound 14 (methoxyphenyl derivative): IC50 = 19.9 µM (MDA-MB-231)
      • Compound 15: IC50 = 33.9 µM (MDA-MB-231)
      • Compound 16: IC50 = 15.7 µM (MDA-MB-231)

These compounds were noted to induce apoptosis through intrinsic pathways by upregulating pro-apoptotic proteins such as BAX and caspases while downregulating anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains.

  • Antimicrobial Spectrum :
    • Effective against Gram-positive and Gram-negative bacteria.
    • Exhibited lower toxicity compared to traditional antibiotics, making it a candidate for further development .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Apoptosis Induction : The activation of caspase pathways leading to programmed cell death in cancer cells.
  • Receptor Interaction : Binding affinity studies suggest interaction with specific receptors that modulate cellular responses, particularly in cancer and inflammation .
  • Inhibition of Cell Proliferation : The compound has been shown to hinder cell cycle progression in cancerous cells.

Data Table: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 Values (µM)Mechanism of Action
AnticancerMDA-MB-23119.9Apoptosis induction via BAX/caspases
AnticancerSH-SY5Y33.9Apoptosis induction via BAX/caspases
AntimicrobialStaphylococcus aureusNot specifiedBacterial growth inhibition
AntimicrobialEscherichia coliNot specifiedBacterial growth inhibition

Q & A

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., methoxy → ethoxy, halogenation). Test against a panel of biological targets using high-throughput screening (HTS). Apply QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity .

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